(3-Phenylpropyl)harnstoff

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (3-Phenylpropyl)urea and related compounds typically involves multi-step reactions, with an emphasis on optimizing conditions to achieve high yields and purity. For instance, Wu et al. (2022) describe a two-step method for synthesizing a related urea derivative, followed by characterizing the single crystal using X-ray diffraction. This method, along with others, highlights the synthetic pathways that can be adapted for (3-Phenylpropyl)urea, focusing on the selection of appropriate reagents and conditions to achieve the desired product efficiently (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of (3-Phenylpropyl)urea and its derivatives is crucial for understanding its properties and reactivity. Techniques such as X-ray diffraction and density functional theory (DFT) studies are commonly used to elucidate the structure. For example, the DFT analysis conducted by Wu et al. (2022) provided insights into the optimized structure, molecular electrostatic potential, and frontier molecular orbitals, revealing the physicochemical properties that are significant for applications and further chemical reactions.

Chemical Reactions and Properties

(3-Phenylpropyl)urea undergoes various chemical reactions, highlighting its reactivity and potential for functionalization. Research by Bigi et al. (2000) on ureas synthesized through phosgene substitutes illustrates the broader context of urea chemistry, where environmentally friendly and safer reagents are sought for urea production. Such studies are indicative of the methods that could be applied to (3-Phenylpropyl)urea for its functionalization or incorporation into larger molecules or materials (Bigi et al., 2000).

Physical Properties Analysis

The physical properties of (3-Phenylpropyl)urea, such as solubility, melting point, and crystal structure, are key to its applications in materials science and chemistry. Studies that characterize these properties through experimental techniques help in understanding how (3-Phenylpropyl)urea interacts in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the potential uses of (3-Phenylpropyl)urea in synthesis and as a component in larger systems. The interaction of urea derivatives with anions, as investigated by Boiocchi et al. (2004), exemplifies the type of chemical behavior that can be explored for (3-Phenylpropyl)urea, particularly in the context of binding or catalysis (Boiocchi et al., 2004).

Wissenschaftliche Forschungsanwendungen

Supramolekulare Chemie

(3-Phenylpropyl)harnstoff zeigt interessante Eigenschaften bei der Bildung von supramolekularen Schichten. In kristallographischen Studien wurde beobachtet, dass es durch intermolekulare N-H…O-Wasserstoffbrückenbindungen doppelte supramolekulare Schichten parallel zur bc-Ebene bildet . Diese Eigenschaft ist bedeutsam für die Entwicklung neuer Materialien mit spezifischen molekularen Orientierungen und kann bei der Gestaltung fortschrittlicher kristalliner Strukturen eingesetzt werden.

Molekulare Synthese

Die Verbindung wird bei der Synthese komplexerer Moleküle verwendet. So wurde sie beispielsweise durch Reaktion von Woollins’ Reagenz mit 3-Phenylpropan-1-amin hergestellt, was ihre Verwendbarkeit als Baustein in der organischen Synthese belegt . Diese Anwendung ist entscheidend für die Herstellung neuer Verbindungen mit potenziellen pharmazeutischen oder industriellen Anwendungen.

Polyurethan-Ionomere

This compound kann ein Bestandteil bei der Herstellung von Polyurethan-Ionomeren (PUIs) sein. Diese Materialien haben aufgrund ihrer physikalisch-chemischen Eigenschaften eine breite Palette an Anwendungen, wie z. B. die Bildung von Dispersionen und Emulsionen in Wasser, was für Beschichtungen, Klebstoffe und Tinten vorteilhaft ist . Das Vorhandensein von Harnstoffgruppen in PUIs kann ihre Phasenstruktur und thermischen Eigenschaften beeinflussen, wodurch sie für spezielle technische Anwendungen geeignet sind.

Elektronik

Die Einarbeitung von this compound in Polymere kann zu Materialien mit spezifischen dielektrischen und mechanischen Eigenschaften führen. Diese Materialien sind in der Elektronik für Anwendungen wie Isolatoren, Halbleiter oder Komponenten in elektronischen Geräten wertvoll . Ihre einzigartigen Eigenschaften können für spezifische Funktionen in elektronischen Schaltungen zugeschnitten werden.

Wirkmechanismus

Target of Action

The primary target of (3-Phenylpropyl)urea is the cardiac myosin ATPase . This enzyme plays a crucial role in muscle contraction, and its activation can lead to increased cardiac output .

Mode of Action

(3-Phenylpropyl)urea acts as a selective cardiac myosin ATPase activator . It interacts with the enzyme, enhancing its activity and leading to increased muscle contraction

Biochemical Pathways

The activation of cardiac myosin ATPase by (3-Phenylpropyl)urea affects the muscle contraction pathway . This leads to increased cardiac output, which can be beneficial in conditions such as systolic heart failure

Pharmacokinetics

It’s known that the compound shows significant activity both in vitro and in vivo . More research is needed to outline the compound’s pharmacokinetic properties and their impact on its bioavailability.

Result of Action

The activation of cardiac myosin ATPase by (3-Phenylpropyl)urea results in increased muscle contraction and cardiac output . This can be beneficial in the treatment of conditions like systolic heart failure . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Phenylpropyl)urea. Factors such as pH, temperature, and the presence of other compounds can affect the activity of the compound . .

Safety and Hazards

(3-Phenylpropyl)urea is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

While specific future directions for (3-Phenylpropyl)urea were not found, research into urea and its derivatives continues to be an active area of study. For example, strategies to reduce ammonia emissions, a byproduct of urea hydrolysis, are being explored . Additionally, the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation is important .

Eigenschaften

IUPAC Name |

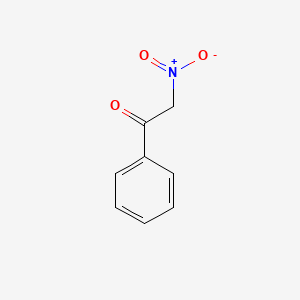

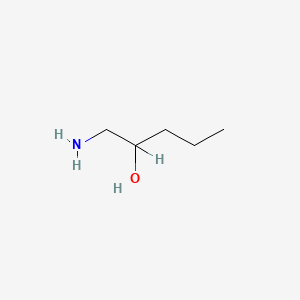

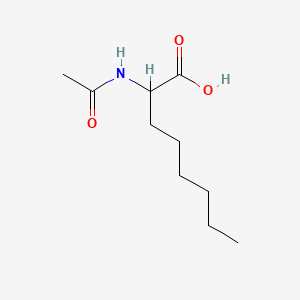

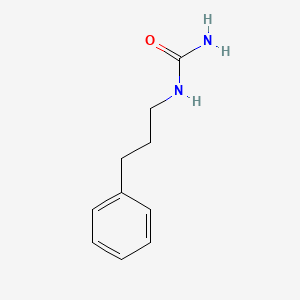

3-phenylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORGPSKSSWFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179718 | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25017-27-0 | |

| Record name | N-(3-Phenylpropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the supramolecular structure of (3-Phenylpropyl)urea and how does it arise?

A1: (3-Phenylpropyl)urea molecules self-assemble into a layered structure stabilized by intermolecular hydrogen bonding. [] Specifically, the N—H groups of the urea moiety act as hydrogen bond donors, forming bonds with the oxygen atoms of neighboring molecules. This interaction pattern leads to the formation of double supramolecular layers that extend parallel to the bc plane of the crystal lattice. [] These layers are further characterized by R22(8) and R21(6) ring motifs, which describe the specific hydrogen bonding patterns along the b- and c-axis directions, respectively. []

Q2: Does the structure of (3-Phenylpropyl)urea provide insights into potential biological activity?

A2: While the research on (3-Phenylpropyl)urea primarily focuses on its crystal structure, [] a related compound, 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride, has been identified as an inhibitor of aminopeptidase N. [] This enzyme plays a role in tumor progression, and the inhibitory activity of the related compound suggests that modifications to the (3-Phenylpropyl)urea structure could potentially lead to compounds with anti-tumor properties. [] Further research is needed to explore the structure-activity relationship and potential therapeutic applications of (3-Phenylpropyl)urea derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.